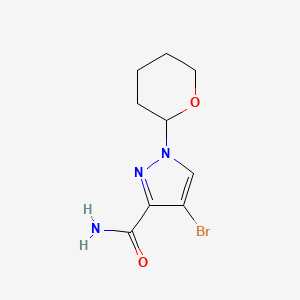![molecular formula C8H15NO2 B13560816 9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 35985-96-7](/img/structure/B13560816.png)
9-Azabicyclo[3.3.1]nonane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[331]nonane-2,6-diol is a bicyclic compound characterized by a nitrogen atom incorporated into its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-4-piperidone with benzyl acrylate, followed by thermal cyclization in the presence of dibutyltin oxide . This process yields the desired bicyclic structure with high specificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azabicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Catalysts such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper complexes are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Azabicyclo[3.3.1]nonane-2,6-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. For instance, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper complexes . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxabicyclo[3.3.1]nonane-2,6-diol: Similar in structure but contains an oxygen atom instead of nitrogen.
9-Azabicyclo[4.2.1]nona-2,4,7-trienes: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
9-Azabicyclo[3.3.1]nonane-2,6-diol is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a catalyst in oxidation reactions highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
35985-96-7 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2 |
Clé InChI |
HUDZWSOGXNHVQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CCC(C1N2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
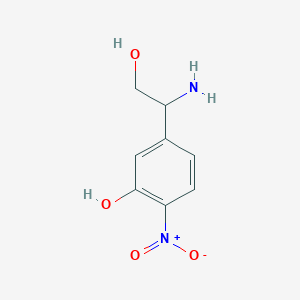
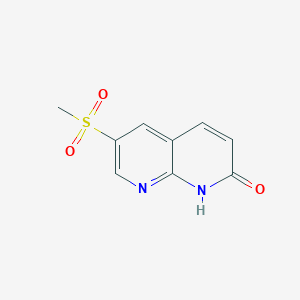
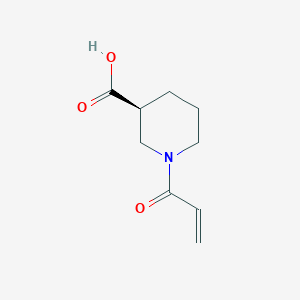
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
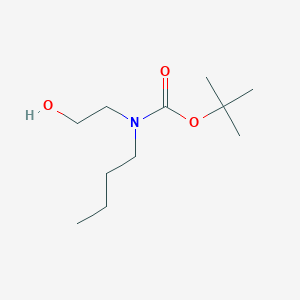
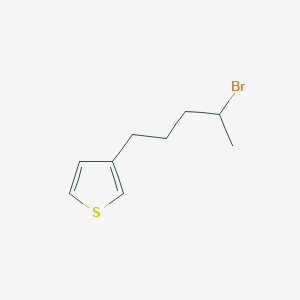
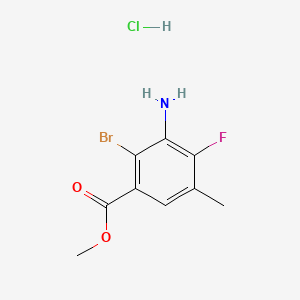
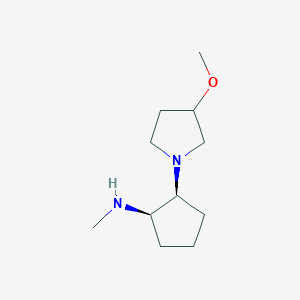
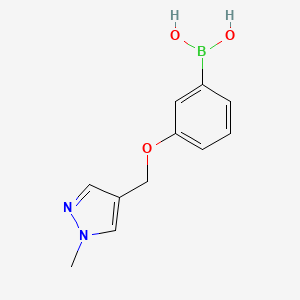
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
